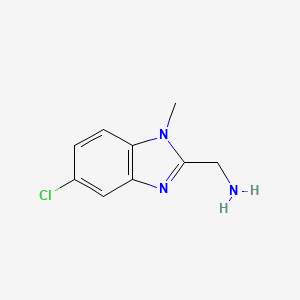

(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine

Description

(5-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine is a benzimidazole-derived compound featuring a chloro substituent at position 5 and a methyl group at the 1-position of the benzodiazole ring. The methanamine group at position 2 introduces primary amine functionality, making it a versatile intermediate in medicinal chemistry and drug discovery. This compound is structurally related to bioactive molecules targeting receptors such as TAAR1 (Trace Amine-Associated Receptor 1), where substituents influence binding affinity and pharmacokinetics .

Properties

IUPAC Name |

(5-chloro-1-methylbenzimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-13-8-3-2-6(10)4-7(8)12-9(13)5-11/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLIVFYNGMDOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine typically involves the reaction of 5-chloro-1-methyl-1H-benzimidazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent (Cl) at position 5 enhances electrophilicity compared to methoxy (OCH₃), which is electron-donating. This difference impacts solubility and reactivity in synthetic pathways .

- Alkyl Chain Modifications : Ethyl substitution at position 1 () increases steric bulk, which may reduce metabolic clearance compared to methyl analogs .

Challenges :

Physicochemical Properties

| Property | (5-Chloro-1-methyl)methanamine | (5-Methoxy-1-methyl)methanamine | (5-Chloro-6-methyl)benzoxazole |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 1.4 | 2.3 |

| Solubility (Water) | Low | Moderate | Very Low |

| Melting Point | Not reported | Not reported | 232–235°C (hydrochloride salt) |

| Stability | Air-stable | Sensitive to oxidation | Hygroscopic |

Notes:

Pharmacological and Toxicological Profiles

Biological Activity

The compound (5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine (CAS: 937635-66-0) is a member of the benzodiazole family, which is known for its diverse biological activities. This article explores its biological activity, including antiproliferative effects, potential therapeutic applications, and structure-activity relationships (SAR).

The molecular formula of this compound is with a molecular weight of approximately 170.62 g/mol. Its structure features a benzodiazole ring with a chlorine substituent and an amine group, contributing to its biological properties.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro assays have shown that this compound can inhibit cell growth and induce apoptosis in cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 10.0 |

These results indicate that the compound has a promising profile for further development as an anticancer agent.

The mechanism underlying the antiproliferative effects of this compound involves the destabilization of microtubules, leading to cell cycle arrest and apoptosis. This action is similar to other known tubulin inhibitors.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzodiazole derivatives. The presence of the chlorine atom at the 5-position and the methyl group at the 1-position are essential for maintaining its potency.

Table 2: SAR Analysis of Benzodiazole Derivatives

| Compound Name | Substituents | IC50 (µM) |

|---|---|---|

| (5-chloro-1-methyl) | Cl at 5, CH3 at 1 | 12.5 |

| (4-fluoro-1-methyl) | F at 4, CH3 at 1 | 18.0 |

| (5-bromo-1-methyl) | Br at 5, CH3 at 1 | 22.0 |

This table illustrates how varying substituents can affect the biological activity of benzodiazole derivatives.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.

- Lung Cancer Models : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an effective treatment for lung cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.